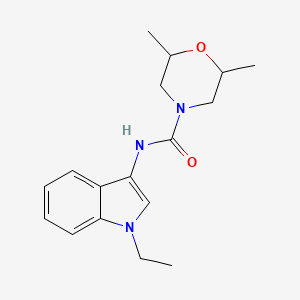

![molecular formula C15H17ClN2O5 B6507148 2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-5-nitrobenzamide CAS No. 923233-20-9](/img/structure/B6507148.png)

2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-5-nitrobenzamide

描述

The compound “2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-5-nitrobenzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and has a nitro group attached at the 5-position. The molecule also contains a 1,4-dioxaspiro[4.4]nonane group, which is a type of spirocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic ring and the various functional groups. The benzamide and nitro groups are likely to contribute to the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents used. The benzamide group could undergo hydrolysis to yield an amine and a carboxylic acid. The nitro group could be reduced to an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the benzamide and nitro groups could affect the compound’s solubility and reactivity .科学研究应用

Antimicrobial and Disinfectant Activity

2-Chlorobenzamide derivatives have been synthesized and evaluated for their antimicrobial and disinfectant activity . The compounds SG1 and SG2 were synthesized using ethylene diamine and isopropyl amine, respectively . These compounds are known for their versatile medicinal properties, including antimicrobial properties .

Antioxidant Activity

Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity . The antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antibacterial Activity

Benzamide compounds have been tested for their in vitro growth inhibitory activity against different bacteria . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Pesticidal Lead Compounds

A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed by bioisosterism, and synthesized easily via esterification, cyanation, cyclization and aminolysis reactions . These compounds were designed to find pesticidal lead compounds with high activity .

Industrial Applications

Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Drug Discovery

Recently, amide compounds have been used in drug discovery . They are found in various natural products in organic chemistry and have been widely used in medical, industrial, biological and potential drug industries .

未来方向

作用机制

Mode of Action

The presence of a benzamide moiety suggests potential interactions with proteins or enzymes that recognize this structural feature .

Biochemical Pathways

The compound may influence various biochemical pathways due to its complex structure. The presence of a benzamide moiety and a dioxaspiro ring could potentially interact with multiple biochemical pathways. Without specific target identification, it is challenging to predict the exact pathways this compound may affect .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its complex structure, it is likely to have unique pharmacokinetic properties. The presence of a benzamide moiety and a dioxaspiro ring could influence its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without specific target identification and a clear understanding of its mode of action, it is challenging to predict its cellular effects .

属性

IUPAC Name |

2-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O5/c16-13-4-3-10(18(20)21)7-12(13)14(19)17-8-11-9-22-15(23-11)5-1-2-6-15/h3-4,7,11H,1-2,5-6,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRHCLCADSWSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301175871 | |

| Record name | 2-Chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301175871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-5-nitrobenzamide | |

CAS RN |

923233-20-9 | |

| Record name | 2-Chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923233-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301175871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetamidosulfonyl)phenyl]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6507076.png)

![1,4-dimethyl 2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate](/img/structure/B6507079.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6507080.png)

![3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea](/img/structure/B6507083.png)

![N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B6507084.png)

![4-(dimethylsulfamoyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride](/img/structure/B6507102.png)

![2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B6507105.png)

![2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide](/img/structure/B6507111.png)

![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6507124.png)

![N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-methylethanediamide](/img/structure/B6507125.png)

![N-cyclopropyl-N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B6507129.png)

![N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-(4-nitrophenyl)ethanediamide](/img/structure/B6507134.png)